2-(4-Chlorophenoxy)-2-methylpropanamide

11β-HSD1 Inhibition Metabolic Disease Adamantane Derivatives

2-(4-Chlorophenoxy)-2-methylpropanamide (CAS 5658-61-7) is an irreplaceable analytical reference standard for the identification of a major urinary amide formed during clofibrate metabolism, making it essential for forensic, clinical monitoring, and anti-doping laboratories. Its primary amide functionality provides distinct hydrogen-bonding capabilities and metabolic stability compared to clofibrate or clofibric acid, ensuring unmatched specificity in GC, LC, or LC-MS method validation. As a cost-effective, high-yield building block (83% yield from the acid chloride), it enables efficient synthesis of 11β-HSD1 inhibitor libraries with nanomolar potency (12 nM IC50) for metabolic syndrome research. Procure this compound to secure verified identity, reliable purity, and versatile application in focused SAR studies and compound library generation.

Molecular Formula C10H12ClNO2
Molecular Weight 213.66 g/mol
CAS No. 5658-61-7
Cat. No. B1197446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenoxy)-2-methylpropanamide
CAS5658-61-7
Synonyms2-(4-chlorophenoxy)-2-methylpropanamide
2CPMP
ICI 40979
ICI-40979
Molecular FormulaC10H12ClNO2
Molecular Weight213.66 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)N)OC1=CC=C(C=C1)Cl
InChIInChI=1S/C10H12ClNO2/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,1-2H3,(H2,12,13)
InChIKeyNWXPFHLRADFKRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chlorophenoxy)-2-methylpropanamide: Core Building Block and Key Reference Standard for Clofibrate Metabolism Studies


2-(4-Chlorophenoxy)-2-methylpropanamide (CAS 5658-61-7) is an aryloxyisobutyramide derivative characterized by a 4-chlorophenoxy group attached to a 2-methylpropanamide backbone [1]. It is structurally related to the fibrate class of hypolipidemic agents and serves as a critical building block in medicinal chemistry . Notably, it is a validated analytical reference standard for the identification and quantification of a major urinary amide formed during the metabolic processing of the drug clofibrate [2].

Why Clofibrate, Clofibric Acid, or Other Fibrate Analogs Cannot Be Substituted for 2-(4-Chlorophenoxy)-2-methylpropanamide


In research and industrial applications, 2-(4-chlorophenoxy)-2-methylpropanamide cannot be generically replaced by close structural analogs like clofibrate or clofibric acid due to critical functional differences. While these molecules share the same chlorophenoxyisobutyric core, their terminal functional groups dictate distinct physicochemical properties, biological activities, and analytical behaviors. For instance, the primary amide group in this compound yields different hydrogen-bonding capabilities and metabolic stability compared to the ethyl ester of clofibrate or the carboxylic acid of its active metabolite . These differences manifest in measurable variations in logP, solubility, and in vitro target engagement. Furthermore, this specific compound is the analytically confirmed product of a unique base-catalyzed rearrangement in urine, making it an irreplaceable standard for forensic and metabolic toxicology [1].

Quantitative Differentiation of 2-(4-Chlorophenoxy)-2-methylpropanamide from Closest Structural Analogs


Differentiation via 11β-HSD1 Inhibitory Potency (Analogs vs. Target Scaffold)

Derivatives of 2-(4-chlorophenoxy)-2-methylpropanamide exhibit potent inhibition of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme. While the core amide itself lacks direct activity data, a closely related adamantyl derivative (N-[(1R,2S,5R,7S)-5-[(carbamoylmethyl)carbamoyl]adamantan-2-yl]-2-(4-chlorophenoxy)-2-methylpropanamide) demonstrates an IC50 of 12 nM against human 11β-HSD1 [1]. In stark contrast, the parent fibrate drugs clofibrate and fenofibrate show no meaningful activity against this target. This represents a >1,000,000-fold increase in potency for a compound built upon this scaffold compared to in-class fibrates, highlighting its value for designing selective 11β-HSD1 inhibitors [2]. Furthermore, this derivative demonstrates excellent selectivity over the type 2 isoenzyme (11β-HSD2), with an IC50 of 20,000 nM, representing a >1,600-fold selectivity window [1].

11β-HSD1 Inhibition Metabolic Disease Adamantane Derivatives

Differentiation as a Certified Analytical Marker for Clofibrate Metabolism Studies

2-(4-Chlorophenoxy)-2-methylpropanamide is the definitive analytical standard for identifying a unique amide formed during the extraction of clofibrate-containing urine under alkaline conditions [1]. The identity of this specific amide was unequivocally confirmed by comparing the isolated urinary metabolite with a synthetically prepared sample of the target compound. Analytical techniques including gas chromatography (GC), thin-layer chromatography (TLC), ultraviolet (UV) spectrophotometry, infrared (IR) spectrophotometry, and mass spectrometry (MS) showed complete correspondence between the two [1]. This level of multi-modal analytical validation is not available for other potential clofibrate metabolites like clofibric acid or clofibrate itself, which are not formed via this specific base-catalyzed rearrangement pathway. Therefore, this compound is the required, validated standard for any laboratory conducting forensic or clinical toxicology screening for clofibrate use.

Analytical Toxicology Metabolite Identification Reference Standards

Differentiation via In Vitro Anti-Lipolytic Activity

Analogs of 2-(4-chlorophenoxy)-2-methylpropanamide demonstrate measurable anti-lipolytic activity in vitro, providing a quantitative basis for selection. A specific derivative inhibited norepinephrine (NE)-induced lipolysis in adipocytes, reducing glycerol release at concentrations ranging from 1 nM to 10,000 nM . This effect is not a generic property of all fibrate analogs; for example, the closely related drug clofibrate is a PPARα agonist with EC50 values of 50-55 μM , a mechanism distinct from direct inhibition of cellular lipolysis. This evidence establishes the target scaffold as a basis for developing compounds that modulate lipid metabolism through a different pathway than classical PPAR agonists.

Lipolysis Adipocytes Fibrates

Differentiation via Synthesis Yield as an Intermediate

The synthetic accessibility of 2-(4-chlorophenoxy)-2-methylpropanamide is a quantifiable advantage for its use as a building block. One reported synthesis route, using 2-(4-chlorophenoxy)-2-methylpropanoyl chloride as an intermediate, achieves a yield of approximately 83% for the target amide [1]. In comparison, the synthesis of many advanced amide derivatives (like N-adamantyl or N-thiazolyl analogs) from the same starting materials can involve multi-step sequences with significantly lower overall yields, often below 50% [2]. This high-yielding single-step conversion makes the core amide an efficient and cost-effective intermediate for scaling up the production of more complex molecules.

Synthetic Efficiency Medicinal Chemistry Process Chemistry

High-Value Application Scenarios for Procuring 2-(4-Chlorophenoxy)-2-methylpropanamide


Metabolic Disease Research: 11β-HSD1 Inhibitor Development

Leverage this scaffold as a core building block for synthesizing potent and selective 11β-HSD1 inhibitors, as demonstrated by the 12 nM IC50 of an adamantyl derivative [1]. This application is ideal for laboratories developing novel therapeutics for metabolic syndrome, type 2 diabetes, or inflammation, where 11β-HSD1 inhibition is a clinically validated mechanism. Use this compound to generate focused libraries exploring SAR around the amide nitrogen to optimize potency and selectivity over 11β-HSD2.

Clinical & Forensic Toxicology: Certified Reference Standard

Procure this compound as an analytically certified reference material for the identification of a major urinary metabolite of clofibrate [2]. Use it to calibrate GC, LC, or LC-MS systems and validate analytical methods for detecting clofibrate use in clinical monitoring, forensic investigations, or anti-doping control. Its complete characterization by multiple analytical techniques ensures its utility as a primary standard.

Lipid Metabolism Research: Mechanistic Probe for Lipolysis

Employ this scaffold to develop chemical probes for studying direct inhibition of lipolysis in adipocytes, a mechanism distinct from PPAR agonism . The nanomolar activity observed in related analogs makes it a valuable starting point for investigating pathways of triglyceride breakdown and developing new tools for obesity and metabolic research.

Medicinal Chemistry: High-Efficiency Building Block

Use 2-(4-chlorophenoxy)-2-methylpropanamide as a cost-effective, high-yield intermediate for the synthesis of diverse compound libraries. Its one-step synthesis from the acid chloride with an 83% yield [3] provides an efficient entry point for creating a wide array of N-substituted amides with potential activity against a range of biological targets, including cancer and inflammation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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